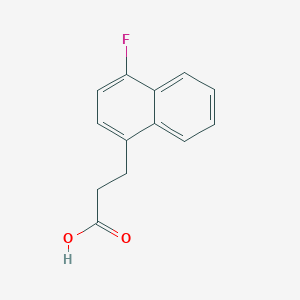

3-(4-Fluoronaphthalen-1-yl)propanoic acid

Overview

Description

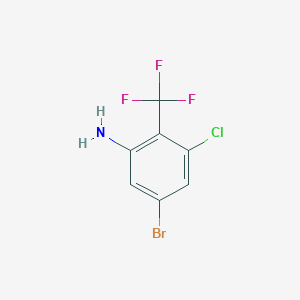

“3-(4-Fluoronaphthalen-1-yl)propanoic acid” is a chemical compound with the CAS Number: 2059956-15-7 . It has a molecular weight of 218.23 g/mol . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

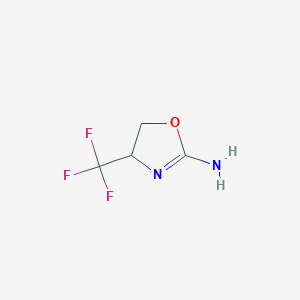

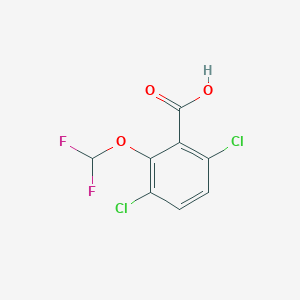

The InChI code for “3-(4-Fluoronaphthalen-1-yl)propanoic acid” is 1S/C13H11FO2/c14-12-7-5-9(6-8-13(15)16)10-3-1-2-4-11(10)12/h1-5,7H,6,8H2,(H,15,16) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

“3-(4-Fluoronaphthalen-1-yl)propanoic acid” is a powder that is stored at room temperature .Scientific Research Applications

Quantum Mechanical and Spectroscopic Studies

3-(4-Fluoronaphthalen-1-yl)propanoic acid has been a subject of interest in quantum mechanical and spectroscopic studies, particularly in understanding its electronic and vibrational characteristics. Research employing B3LYP/6–311++G (d,p) basis set has provided insights into its optimized geometrical structure, electronic properties, and vibrational assignments. Such studies facilitate a deeper understanding of the molecule's infrared intensities, Raman intensities, and Frontier molecular orbital analysis, contributing significantly to the field of molecular spectroscopy and quantum chemistry (Sakthivel et al., 2018).

Antimicrobial Drug Development

The structural similarity of 3-(4-Fluoronaphthalen-1-yl)propanoic acid derivatives with fluoroquinolone antibiotics positions them as prospective scaffolds for creating new antimicrobial drugs. Research focusing on the analytical methods for quality control of these derivatives highlights their potential in addressing the global increase of microbial resistance to antimicrobial drugs (Zubkov et al., 2016).

Molecular Nanoprobes for Single Electron Optical Sensing

The synthesis of 3-fluoroterrylene, a promising molecular nanoprobe for single electron optical sensing, underscores the application of 3-(4-Fluoronaphthalen-1-yl)propanoic acid in advanced material science. The palladium-catalyzed cross-coupling reaction leading to 3-(4-fluoronaphthalen-1-yl)perylene, followed by selective oxidative cyclodehydrogenation, demonstrates the compound's versatility in creating sophisticated molecular structures for optical sensing applications (Markoulides et al., 2015).

Crystal and Molecular Structure Studies

Crystallographic studies on derivatives of 3-(4-Fluoronaphthalen-1-yl)propanoic acid, such as N-phthalyl-3-amino-2-arylpropionic acid pantolactonyl ester derivatives, provide critical insights into the molecular structures, validating the stereospecificity of synthesis strategies. These studies are pivotal in the design and development of new compounds with potential pharmaceutical applications (Rolland et al., 2000).

Liquid Crystal Photoalignment

Research on prop-2-enoates derived from 3-(4-Fluoronaphthalen-1-yl)propanoic acid for photoalignment of nematic liquid crystals indicates their significant potential in liquid crystal display (LCD) technology. The study explores how fluoro-substituents and the terminal thiophene moiety's position affect the photoalignment of the liquid crystal, paving the way for advancements in display technologies (Hegde et al., 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

3-(4-fluoronaphthalen-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO2/c14-12-7-5-9(6-8-13(15)16)10-3-1-2-4-11(10)12/h1-5,7H,6,8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQMDWQIOFQHLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluoronaphthalen-1-yl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-7-(difluoromethyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449006.png)

![5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449014.png)